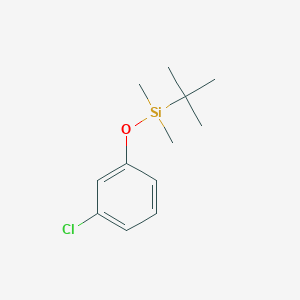

Tert-butyl(3-chlorophenoxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(3-chlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPKJDCRDGUMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Synthesis

The Grignard method, as detailed in a 2010 patent, involves reacting magnesium with tert-butyl chloride and dimethyldichlorosilane (DMCS) in a mixed solvent system of diethyl ether and cyclohexane (6.5:3.5 to 7.5:2.5 v/v). The reaction proceeds via the formation of a tert-butylmagnesium chloride intermediate, which subsequently reacts with DMCS:

Key Conditions:

-

Temperature: 40–55°C

-

Reaction Time: 2.5–3.5 hours post-dripping

This method prioritizes scalability, employing continuous flow reactors and automated systems to maintain precise temperature and pressure control. Post-reaction purification involves hydrochloric acid quenching (25–30% v/v) to remove magnesium salts, followed by solvent distillation.

Palladium-Catalyzed Synthesis

An alternative route utilizes methallyl chloride and tert-butyldimethylsilane in the presence of palladium acetate:

Key Conditions:

This method avoids Grignard intermediates, reducing sensitivity to moisture and enabling simpler purification. The distillate (boiling point: 124–126°C) requires no further solid-liquid separation, making it advantageous for high-throughput production.

Silylation of 3-Chlorophenol with TBDMSCl

The final step involves reacting TBDMSCl with 3-chlorophenol under basic conditions to form this compound:

Standard Silylation Protocol

-

Base: Imidazole (2.2 equiv) or triethylamine

-

Solvent: Dichloromethane (CHCl) or dimethylformamide (DMF)

-

Temperature: 0–25°C

Polar solvents like DMF stabilize the phenoxide intermediate, accelerating substitution at silicon. However, competing side reactions (e.g., oligomerization) may occur in CHCl, necessitating careful base selection.

Optimized Conditions for High Yield

Recent studies highlight the use of tert-butyldimethylsilyl triflate (TBDMSOTf) as a more reactive silylating agent, particularly for sterically hindered phenols. While TBDMSOTf is costlier, it reduces reaction times and improves yields (≥90%) in non-polar solvents.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance mixing and heat transfer during TBDMSCl synthesis. Key parameters include:

-

Residence Time: 10–15 minutes

-

Pressure: 1–2 bar

-

Throughput: 50–100 kg/hr

Automated feedback systems adjust reagent feed rates to maintain stoichiometric balance, minimizing byproducts.

Purification Challenges

Magnesium chloride residues from Grignard reactions can contaminate TBDMSCl, requiring multiple washing steps with dilute HCl. Centrifugal separation and molecular sieves are employed to achieve >99% purity.

Comparative Analysis of Preparation Methods

Key Takeaways:

-

The Grignard method remains the most scalable for TBDMSCl synthesis.

-

Palladium-catalyzed routes offer superior yields but face cost barriers.

-

TBDMSOTf is reserved for high-value applications requiring rapid silylation.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution at Silicon

The silylation mechanism proceeds via a two-step process:

-

Deprotonation: The base abstracts a proton from 3-chlorophenol, generating a phenoxide ion.

-

Silyl Transfer: The phenoxide attacks the electrophilic silicon center in TBDMSCl, displacing chloride.

Steric hindrance from the tert-butyl group slows the reaction, necessitating prolonged times or elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents: Common reagents include alkyl halides and nucleophiles.

Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Products: Substituted phenoxy derivatives.

-

Oxidation Reactions:

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Reactions are usually performed under acidic or basic conditions.

Products: Oxidized phenoxy derivatives.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: These reactions are typically carried out in anhydrous solvents.

Products: Reduced phenoxy derivatives.

Scientific Research Applications

Chemistry:

Protecting Group: Tert-butyl(3-chlorophenoxy)dimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis.

Biology:

Bioconjugation: It is used in the modification of biomolecules for various biological studies.

Medicine:

Drug Development: The compound is explored for its potential use in the synthesis of pharmaceutical intermediates.

Industry:

Material Science: It is used in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

Mechanism:

Protecting Group Mechanism: The compound acts as a protecting group by forming a stable silyl ether linkage with alcohols or phenols, thereby preventing unwanted reactions at these sites during synthesis.

Molecular Targets and Pathways: The silyl ether linkage is stable under a variety of conditions, making it useful in multi-step synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl(3-chlorophenoxy)dimethylsilane with structurally related organosilicon compounds, focusing on molecular features, reactivity, applications, and safety profiles.

Aliphatic vs. Aromatic Silyl Ethers

- Tert-butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3) Structure: Aliphatic chloropropoxy chain instead of an aromatic chlorophenoxy group. Properties: Lower molecular weight (208.80 g/mol vs. ~240–250 g/mol estimated for the target compound), higher hydrophobicity due to the aliphatic chain, and lower thermal stability . Reactivity: The aliphatic C-Cl bond is more prone to nucleophilic substitution compared to the aromatic C-Cl bond in the target compound. Safety: Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation), typical for aliphatic chlorides .

- This compound Structure: Aromatic chlorophenoxy group enhances resonance stabilization of the silyl ether. Reactivity: The electron-withdrawing Cl on the aromatic ring may stabilize the silyl ether against hydrolysis compared to aliphatic analogs. Applications: Likely used as a stable intermediate in drug synthesis (e.g., amine derivatives in ).

Substituent Effects on Aromatic Rings

- Tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane (CAS 169619-83-4) Structure: Two chlorine atoms on the phenoxy ring. Impact: Enhanced electron-withdrawing effects increase the silyl ether’s acidity and reactivity in deprotection reactions. May lower solubility in polar solvents due to higher lipophilicity . Applications: Potential use in synthesizing highly functionalized aromatic intermediates.

Tert-butyl(4-iodophenylmethoxy)dimethylsilane (CAS 147283-96-3)

Silane vs. Silyl Ether Functionality

(3-Chlorophenyl)(trimethyl)silane (CAS 4405-42-9)

- Structure : Direct Si-C bond to the 3-chlorophenyl group without an oxygen bridge.

- Reactivity : The Si-C bond is less stable toward hydrolysis than silyl ethers, making it a better leaving group in certain reactions.

- logP : Calculated logP of 2.885 indicates moderate lipophilicity, lower than silyl ethers due to reduced oxygen content .

Chloro(3,3-dimethylbutyl)dimethylsilane

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on structural analogs. †Predicted using Crippen’s method . ‡Experimental data unavailable; approximated from aliphatic analogs.

Biological Activity

Tert-butyl(3-chlorophenoxy)dimethylsilane is a silane compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H17ClO2Si

- Molecular Weight : 250.80 g/mol

The presence of the chlorophenoxy group enhances its reactivity and potential interactions with biological systems, making it a candidate for further investigation.

This compound may exert its biological effects through several mechanisms:

- Interaction with Receptors : The chlorophenoxy group can interact with specific receptors in biological pathways, potentially influencing cellular signaling.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, suggesting that this silane may also possess such properties.

- Modulation of Gene Expression : There is evidence that silanes can influence gene expression profiles, which may lead to changes in cell behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at certain concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound has selective cytotoxic effects. The compound demonstrated lower toxicity towards normal cells while effectively reducing the viability of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Human Fibroblasts | 100 |

The selectivity observed indicates a promising therapeutic window for cancer treatment applications.

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the anticancer potential of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its efficacy as an anti-cancer agent. -

Study on Anti-inflammatory Effects :

Another research project assessed the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential for treating inflammatory diseases.

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.98 (s, 9H, tert-butyl), δ 6.7–7.1 (m, 3H, aromatic) | |

| ¹³C NMR | δ 25.6 (Si-C(CH₃)₃), δ 118–130 (aromatic carbons) | |

| GC-MS | m/z 242 (M⁺), 185 [M – C(CH₃)₃]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.